N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have potent inhibitory effects on a variety of enzymes and proteins, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide A involves its ability to bind to and inhibit the activity of specific enzymes and proteins. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide A are complex and varied, depending on the specific enzymes and proteins that it targets. However, some of the most notable effects of this compound include the inhibition of cancer cell growth and survival, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide A in lab experiments is its potent inhibitory effects on a variety of enzymes and proteins. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules in vitro. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide A, including the development of new drugs based on its structure and the further exploration of its potential therapeutic applications. Some of the most promising areas of research include the use of this compound in the treatment of cancer, as well as its potential use in the treatment of other diseases and conditions. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and limitations.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been found to have potent inhibitory effects on a variety of enzymes and proteins, including the protein kinases AKT and PDK1, which are known to play a key role in cancer cell growth and survival.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2,4-difluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3O2S/c17-12-3-1-11(2-4-12)10-22-8-7-16(20-22)21-25(23,24)15-6-5-13(18)9-14(15)19/h1-9H,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZRXODGBVQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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